molecular formula C6H12O6 B583695 D-Galactose-1-d CAS No. 64267-73-8

D-Galactose-1-d

Cat. No. B583695
CAS RN: 64267-73-8
M. Wt: 181.162
InChI Key: WQZGKKKJIJFFOK-RUIMULFXSA-N
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Description

D-Galactose-1-d is a variant of D-Galactose . D-Galactose is a monosaccharide sugar that serves as an energy source and as an essential component of glycolipids and glycoproteins . It is a C4 epimer of glucose . D-Galactose-1-d has a molecular weight of 181.16 .


Synthesis Analysis

D-Galactose can be utilized through microbial fermentation and enzyme-catalyzed conversion . The biotechnological processes for galactose utilization have been extensively reviewed . The studies focus on two main research directions: microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .


Molecular Structure Analysis

D-Galactose exists in aqueous solution in two predominant α and β-pyranose forms . It is a reducing sugar, which readily participates in the Maillard browning reaction . The molecule usually occurs in nature in D-configuration .


Chemical Reactions Analysis

D-Galactose-1-d is involved in several chemical reactions. For instance, D-galactose 1-dehydrogenase is an enzyme that catalyzes the chemical reaction of D-galactose . Another example is the hydrolysis reactions of α-D-galactose 1 phosphate .


Physical And Chemical Properties Analysis

D-Galactose is a white crystalline solid . It has a melting point of 168-170 °C . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .

Scientific Research Applications

1. Genetic Variations and Clinical Phenotypes

D-Galactose-1-d is extensively studied in the context of galactosemia, a condition involving the metabolism of galactose. Notable genetic variations at the galactose-1-phosphate uridyltransferase gene influence the biochemical and clinical phenotype of galactosemia. Mutations such as Q188R and K285N are common in certain populations and are linked to severe biochemical phenotypes due to complete loss of enzyme activity. However, the clinical manifestation of galactosemia involves multiple developmental and metabolic pathways, making it a complex trait beyond the control of a single gene (Tyfield, 2000).

2. Developmental Outcomes in Mild Variants

Duarte galactosemia, a milder variant of classic galactosemia, is caused by partial impairment of galactose-1P uridylyltransferase (GALT). Despite its mild nature, subtle developmental deficits, particularly in socio-emotional development, delayed recall, and auditory processing speed, have been observed in children with Duarte galactosemia (Lynch et al., 2015).

3. Treatment Monitoring for PGM1-CDG

D-Galactose supplementation has shown significant clinical and metabolic improvements in patients with PGM1-CDG, a disorder associated with glycolysis, glycogenesis, and glycogenolysis. The PGM1-CDG Treatment Monitoring Index (PGM1-TMI) has been introduced as a biomarker to guide D-galactose dosage and track glycosylation normalization over time in these patients (Perales-Clemente et al., 2021).

4. Oral D-Galactose Supplementation

In a pilot study, oral D-galactose supplementation showed positive effects on PGM1-CDG patients, improving parameters such as serum transferrin-glycosylation, coagulation, and liver and endocrine function. This supplementation also normalized most cellular abnormalities in vitro, suggesting its potential as a safe and effective treatment (Wong et al., 2017).

5. Molecular Heterogeneity

The molecular heterogeneity of classical and Duarte galactosemia has been explored through mutation analysis. The Duarte variant is divided into Duarte-1 (D-1) and Duarte-2 (D-2), both carrying the sequence change N314D but with opposite effects on GALT activity. This heterogeneity highlights the complex genetic basis of galactosemia and its variants (Greber-Platzer et al., 1997).

Safety And Hazards

D-Galactose may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-RUIMULFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745860
Record name D-(C~1~-~2~H)Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactose-1-d

CAS RN

64267-73-8
Record name D-(C~1~-~2~H)Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
60
Citations
Y Ren, ZY Zhu, H Sun, LJ Chen - Carbohydrate Polymers, 2017 - Elsevier
The crude polysaccharide (TASP3) was extracted from the fruit pulp of Annona squamosa and then isolated and purified by the combination of grading-alcoholic precipitation and …
Number of citations: 113 www.sciencedirect.com
RY Tam, SS Ferreira, P Czechura… - Journal of the …, 2008 - ACS Publications
Several simple mono- and disaccharides have been assessed for their ability to inhibit ice recrystallization. Two carbohydrates were found to be effective recrystallization inhibitors. d-…
Number of citations: 117 pubs.acs.org
H Inoue, H Nakayama, M Tsuhako - Carbohydrate Research, 2000 - Elsevier
The phosphorylation reaction by inorganic cyclo-triphosphate (P 3m ) having a six-membered ring was examined for d-aldohexoses and d-aldopentoses in aqueous solution. Similar to …
Number of citations: 32 www.sciencedirect.com
AK Chatterjee, R Montgomery - Archives of Biochemistry and Biophysics, 1962 - Elsevier
Ovomucoid, prepared from domestic chicken egg white by precipitation from a trichloroacetic acid solution with acetone and chromatography on DEAE-cellulose, was analyzed for d-…
Number of citations: 51 www.sciencedirect.com
PAS Mourao - Biochemistry, 1991 - ACS Publications
Revised Manuscript Received November 1, 1990 abstract: The sulfated polysaccharidesoccurring in the tunic of ascidians are unique among known sulfated polysaccharides in that …
Number of citations: 17 pubs.acs.org
S Muniruzzaman, H Itoh, A Yoshino, T Katayama… - Journal of fermentation …, 1994 - Elsevier
Mycobacterium smegmatis SMDU produced galactitol from d-galactose in a cultivation medium containing 1% TSB (trypto-soya broth) and 1% carbohydrate. The transformation rate …
Number of citations: 6 www.sciencedirect.com
P Le Dizet - Carbohydrate Research, 1972 - Elsevier
Les amyloides ont CtC decouverts au mrheu du 19eme srecle’. S’I~ S paraissent absents chez les Monocotyledones, ds ont Cte d&elk chez les Drcotyledones’ En g&Gral, les grames …
Number of citations: 23 www.sciencedirect.com
M Šala, R Jakše, J Svete, A Golobič, L Golič… - Carbohydrate …, 2003 - Elsevier
Di-O-isopropylidene- and O-methanesulfonyl-protected 1-C-(6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3-yl)pentitols were prepared in three to four steps from d-galactose, d-glucose, d-…
Number of citations: 8 www.sciencedirect.com
DT Connolly, S Roseman, YC Lee - Carbohydrate Research, 1980 - Elsevier
Anomeric pairs of some alkyl 1-thioaldopyranosides of d-galactose, d-glucose, d-mannose, 2-acetamido-2-deoxy-d-glucose, 2-acetamido-2-deoxy-d-galactose, and l-fucose were …
Number of citations: 17 www.sciencedirect.com
E Gietl, W Mengerink, J de Slegte… - International …, 2012 - downloads.hindawi.com
In recent years, research has focused on the positive effects of prebiotics on intestinal health and gut microbiota. The relationship between their chemical structure and their fermentation …
Number of citations: 24 downloads.hindawi.com

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